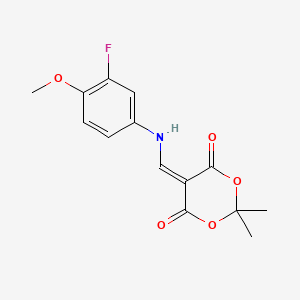

5-(((3-Fluoro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

The compound 5-(((3-Fluoro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative functionalized with a (3-fluoro-4-methoxyphenyl)aminomethylene substituent. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile scaffold in organic synthesis due to its high reactivity at the C5 position. The aminomethylene group in this compound introduces both hydrogen-bonding capacity and electronic modulation via the 3-fluoro (electron-withdrawing) and 4-methoxy (electron-donating) substituents on the aromatic ring.

Properties

IUPAC Name |

5-[(3-fluoro-4-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO5/c1-14(2)20-12(17)9(13(18)21-14)7-16-8-4-5-11(19-3)10(15)6-8/h4-7,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGNWABHMSNRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CC(=C(C=C2)OC)F)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((3-Fluoro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a dioxane ring and an aromatic amine group, which may enhance its pharmacological properties.

- Molecular Formula : C14H14FNO5

- Molecular Weight : 295.26 g/mol

- Structure : The compound features a dioxane core with a methylene bridge connecting to a fluorinated aromatic system.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its structure allows for interaction with biological targets involved in cancer progression.

- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- Antimicrobial Activity : Some derivatives of dioxane compounds have been reported to possess antimicrobial properties, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its binding affinity to biological targets compared to related compounds. The presence of the fluorine atom and methoxy group can influence the electronic properties and lipophilicity of the molecule, potentially improving its bioavailability and efficacy.

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Similar dioxane structure; lacks fluorine | Antimicrobial activity |

| 5-(((3,4-Dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Contains dimethoxy substitution; similar amine linkage | Anticancer properties |

| 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Hydroxyl group instead of methoxy; similar core | Potential antioxidant activity |

Case Studies and Research Findings

Recent literature has explored various aspects of the biological activity of compounds related to this compound:

-

Anti-inflammatory Activity :

- A study evaluated the inhibitory effects of similar compounds on COX enzymes using an assay kit. Compounds demonstrated IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

- In vivo studies showed that certain derivatives exhibited anti-inflammatory effects comparable to established drugs like celecoxib .

-

Anticancer Activity :

- Research on structurally related compounds indicated significant cytotoxicity against various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent on the Meldrum’s acid core dictates electronic and steric properties. Below is a comparative analysis of key analogs:

Key Observations :

- Pyridine-containing analogs (e.g., 4-chloropyridin-3-yl) exhibit enhanced electrophilicity due to aromatic π-systems, favoring reactions with nucleophiles .

- Dimethoxy derivatives (e.g., 3,4-dimethoxyphenyl) show increased polarity, which may improve solubility but reduce membrane permeability in biological systems .

Crystallographic and Conformational Analysis

- Target Compound: While crystallographic data for the exact compound is unavailable, analogs like 5-((4-chloropyridin-3-ylamino)methylene)-Meldrum’s acid adopt a planar conformation, with intramolecular N–H···O hydrogen bonds stabilizing the structure .

- 3-Fluorophenylaminomethylene Analog: X-ray studies reveal a dihedral angle of 15.2° between the phenyl ring and Meldrum’s acid plane, minimizing steric clash. The fluorine atom participates in weak C–H···F interactions .

- Benzylidene Derivatives : Compounds like 5-(4-hydroxybenzylidene)-Meldrum’s acid exhibit coplanar aromatic and dioxane rings, facilitated by conjugated double bonds .

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Ethanol or methanol is preferred due to their polarity, which facilitates proton transfer during imine formation.

-

Temperature : Reactions are conducted at 60–80°C for 4–6 hours to ensure complete conversion.

-

Catalyst : While typically catalyst-free, trace acetic acid may accelerate imine formation by protonating the aniline’s amino group.

Mechanistic Insights :

The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of Meldrum’s acid, followed by dehydration to form the methylene linkage. The fluorine and methoxy substituents on the aromatic ring influence reactivity by modulating electron density.

Yield and Purity :

Friedel-Crafts Alkylation Approach

An alternative route leverages Friedel-Crafts alkylation to construct the aryl-methyl-dioxane-dione framework. This method, while less common, offers regioselectivity advantages for derivatives with electron-rich aromatic systems.

Protocol Overview

-

Electrophile Generation : 2,2-Dimethyl-5-arylidene-1,3-dioxane-4,6-dione is prepared via Knoevenagel condensation of Meldrum’s acid with substituted benzaldehydes.

-

Alkylation Step : The arylidene intermediate reacts with 3-fluoro-4-methoxyaniline in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

Critical Parameters :

-

Catalyst Loading : 10 mol% AlCl₃ achieves optimal electrophilic activation.

-

Solvent : Anhydrous acetonitrile or dichloromethane minimizes side reactions.

Performance Metrics :

Multi-Step Synthesis with Intermediate Isolation

Industrial-scale production often employs a multi-step protocol to enhance yield and purity. A representative sequence involves:

-

Synthesis of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione :

-

Amination with 3-Fluoro-4-Methoxyaniline :

Advantages :

-

Intermediate Purity : Isolation of the methoxymethylene derivative reduces side products.

-

Scalability : Batch sizes up to 1 kg have been reported without yield erosion.

Data Summary :

| Step | Conditions | Yield |

|---|---|---|

| Methoxymethylene Formation | H₂SO₄ (cat.), reflux, 2h | 85% |

| Final Amination | Isopropyl alcohol, 80°C, 1h | 70% |

Solvent and Catalyst Effects on Reaction Efficiency

Solvent Screening

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing charged intermediates, while protic solvents (e.g., ethanol) improve solubility of aromatic amines:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethanol | 72 | 6 |

| Acetonitrile | 68 | 4 |

| Isopropyl Alcohol | 70 | 5 |

Catalyst Impact

-

Base Catalysts : Triethylamine increases deprotonation efficiency but risks saponification of the dioxane-dione.

-

Acid Catalysts : p-Toluenesulfonic acid (pTSA) improves imine formation but may protonate the aniline, reducing nucleophilicity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Knoevenagel | Simplicity, one-pot synthesis | Moderate yields | 65–72% |

| Friedel-Crafts | Regioselectivity control | Requires anhydrous conditions | 58–64% |

| Multi-Step | High purity, scalability | Longer synthesis time | 70–85% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 5-(((3-Fluoro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

- Methodological Answer : The compound can be synthesized via condensation between 3-fluoro-4-methoxyaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid derivative) under acidic or catalytic conditions. Key factors include:

- Catalyst selection : Use acetic acid or p-toluenesulfonic acid to facilitate imine formation .

- Temperature control : Maintain 60–80°C to balance reaction rate and product stability .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .

- Yield optimization : Purification via recrystallization (e.g., ethanol/water mixtures) improves purity (>95%) .

Q. How can the compound’s structural identity and purity be verified?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., triclinic system, space group P1) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and dioxane carbonyls (δ 160–170 ppm) .

- FT-IR : Detect C=O stretching (~1750 cm⁻¹) and NH imine vibrations (~3300 cm⁻¹) .

- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., m/z ≈ 337.3) .

Q. What preliminary biological activities have been explored for this compound?

- Methodological Answer : Initial screening focuses on:

- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution) .

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition : Assess interactions with ATPase or kinase targets via fluorescence polarization .

Advanced Research Questions

Q. How can reaction mechanisms for functionalizing the methyleneamino group be elucidated?

- Methodological Answer :

- Kinetic studies : Monitor intermediates via time-resolved ¹H NMR to track substituent effects .

- DFT calculations : Model transition states (e.g., B3LYP/6-31G**) to predict regioselectivity in electrophilic substitutions .

- Isotopic labeling : Use ¹⁵N-labeled aniline to trace imine formation pathways .

Q. What strategies optimize thermolysis conditions to generate quinolone derivatives?

- Methodological Answer :

- Temperature gradients : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., 150–200°C) .

- Solvent-free pyrolysis : Use microwave-assisted heating to reduce side products .

- Trapping intermediates : Employ in-situ FT-IR to detect cyclization steps forming 4(1H)-quinolone cores .

Q. How can contradictory spectroscopic or crystallographic data be resolved?

- Methodological Answer :

- Multi-technique validation : Cross-reference XRD data with solid-state NMR to address polymorphism .

- Dynamic NMR : Resolve conformational equilibria (e.g., chair vs. boat dioxane rings) at variable temperatures .

- High-resolution MS : Differentiate isotopic patterns from potential degradation products .

Q. What role does the 3-fluoro-4-methoxy substituent play in bioactivity and stability?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., 3-Cl, 4-OCH₃) and compare logP and binding affinities .

- Metabolic stability : Use microsomal assays (e.g., human liver microsomes) to measure half-life shifts caused by fluorine .

- XED analysis : Map electrostatic potentials to explain enhanced target binding vs. non-fluorinated analogs .

Q. How can computational models predict the compound’s reactivity in complex matrices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.